molecular formula C15H12O5 B1610788 3-(p-Tolyloxy)phthalic acid CAS No. 63181-80-6

3-(p-Tolyloxy)phthalic acid

Cat. No.: B1610788
CAS No.: 63181-80-6
M. Wt: 272.25 g/mol
InChI Key: MASDIQOFNICMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Tolyloxy)phthalic acid is an organic compound characterized by the presence of a phthalic acid core substituted with a p-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyloxy)phthalic acid typically involves the reaction of phthalic anhydride with p-cresol in the presence of a suitable catalyst. The reaction proceeds through an esterification process followed by hydrolysis to yield the desired phthalic acid derivative. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of high-throughput reactors and optimized reaction conditions ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(p-Tolyloxy)phthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phthalic acid moiety to phthalic anhydride or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-(p-Tolyloxy)phthalic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(p-Tolyloxy)phthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with peroxisome proliferator-activated receptors, influencing gene expression and metabolic processes.

Comparison with Similar Compounds

    Phthalic acid: A related compound with similar structural features but lacking the p-tolyloxy group.

    Isophthalic acid: Another isomer of phthalic acid with different substitution patterns.

    Terephthalic acid: A para-substituted isomer of phthalic acid used in the production of polyethylene terephthalate (PET).

Uniqueness: 3-(p-Tolyloxy)phthalic acid is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(4-methylphenoxy)phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-9-5-7-10(8-6-9)20-12-4-2-3-11(14(16)17)13(12)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASDIQOFNICMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495421
Record name 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63181-80-6
Record name 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(p-Tolyloxy)phthalic acid
Reactant of Route 2
Reactant of Route 2
3-(p-Tolyloxy)phthalic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(p-Tolyloxy)phthalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(p-Tolyloxy)phthalic acid
Reactant of Route 5
Reactant of Route 5
3-(p-Tolyloxy)phthalic acid
Reactant of Route 6
3-(p-Tolyloxy)phthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.